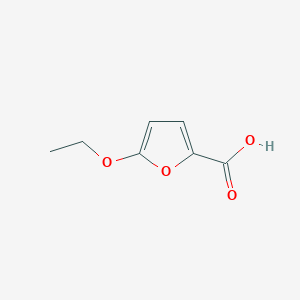

5-Ethoxyfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAWNGVJRQXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354383 | |

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115102-47-1 | |

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for 5 Ethoxyfuran 2 Carboxylic Acid and Analogues

Multistep Organic Synthesis Pathways

Traditional organic synthesis provides a foundational framework for the construction of 5-ethoxyfuran-2-carboxylic acid and its derivatives. These methods often involve sequential reactions to build the target molecule from simpler, readily available precursors.

Synthesis from Furanone Precursors (e.g., 5-Ethoxy-2(5H)-furanone)

One common strategy for synthesizing 5-alkoxyfuran-2-carboxylic acids involves the use of furanone precursors. For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furan (B31954) through an oxidation process. bohrium.com A practical and scalable method utilizes oxone as the oxidant in water, which allows for a multigram scale synthesis. bohrium.com Another approach employs a titanium silicate (B1173343) molecular sieve catalyst for this transformation. rsc.org The resulting 5-hydroxy-2(5H)-furanone can then serve as a key intermediate. While direct synthesis of 5-ethoxy-2(5H)-furanone is less commonly detailed, its formation would logically follow from the etherification of 5-hydroxy-2(5H)-furanone. Subsequent oxidation of the furanone would lead to the desired this compound.

Functional Group Interconversions at the Furan Ring

The furan ring is a versatile scaffold that allows for various functional group interconversions to introduce a carboxylic acid group. researchgate.netosi.lvsolubilityofthings.com Oxidative degradation of a substituted furan can yield the corresponding carboxylic acid under mild conditions, often using reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274) or ozone. osi.lv This approach is advantageous as it tolerates a wide range of other functional groups. osi.lv

Furthermore, the furan ring can be subjected to Brønsted acid-catalyzed ring opening, and the reactivity is significantly influenced by the substituents present on the ring. rsc.org For example, studies on C8- and C9-molecules containing substituted furans have demonstrated that ring opening can occur under relatively mild conditions, such as at 80°C with catalytic hydrochloric acid. rsc.org The ability to manipulate the furan ring through such transformations is a powerful tool in the synthesis of complex molecules. researchgate.netosi.lv

Carboxylic Acid Derivatization Reactions (Esterification, Amidation)

Once this compound is obtained, it can be further modified through derivatization reactions to produce esters and amides, which are valuable in various applications, including the synthesis of polymers. libretexts.orgjackwestin.com

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a common method to produce esters. libretexts.orgjackwestin.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For instance, the condensation of a dicarboxylic acid like 2,5-furandicarboxylic acid (a close analogue) with a diol such as ethylene (B1197577) glycol leads to the formation of polyesters like polyethylene (B3416737) furanoate (PEF). libretexts.org Various catalysts, including the water-tolerant TiO(acac)₂, have been shown to be effective for the direct esterification of carboxylic acids. nih.gov

Amidation: The conversion of carboxylic acids to amides typically requires activation of the carboxylic acid, as amines are basic and can deprotonate the acid to form an unreactive carboxylate. jackwestin.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate this transformation. jackwestin.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.org In some cases, heating a mixture of the carboxylic acid and amine can directly yield the amide. khanacademy.org

Green Chemistry Approaches to Furan Carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. These green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Biocatalytic Transformations for Aldehyde Oxidation

Biocatalysis has emerged as a powerful tool for the selective oxidation of aldehydes to carboxylic acids under mild conditions. researchgate.netfao.orgnih.gov Whole-cell biocatalysts, such as recombinant Escherichia coli, have been engineered to produce furan carboxylic acids from furan aldehydes with high productivity. researchgate.netacs.org These systems often utilize aldehyde dehydrogenases (ALDHs) and can incorporate co-factor regeneration systems to improve efficiency. researchgate.netnih.gov

For example, the biocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, can yield various furan carboxylic acids. acs.orgacs.org Studies have shown that the choice of biocatalyst and reaction conditions can influence the selectivity of the oxidation. rsc.org For instance, a coupled system using a TEMPO/laccase system and Pseudomonas putida KT2440 has been developed for the efficient synthesis of 2,5-furandicarboxylic acid (FDCA) from HMF. rsc.org While the presence of furan carboxylic acids can be toxic to the microbial cells, strategies such as fed-batch operation and pH control can mitigate these effects and lead to high isolated yields of the desired product. acs.orgacs.org

Carbon Dioxide Fixation Methodologies

The utilization of carbon dioxide (CO₂) as a C1 feedstock for the synthesis of carboxylic acids is a highly attractive green chemistry strategy. uniovi.esnih.gov This approach not only utilizes a greenhouse gas but also offers an atom-economical route to valuable chemicals.

One promising method involves the carboxylation of furan derivatives. For example, 2-furoic acid can be carboxylated with CO₂ to produce 2,5-furandicarboxylic acid (FDCA). shokubai.orgarkat-usa.orgresearchgate.net This reaction can be carried out by heating a mixture of the furoate salt with alkali carbonates under a CO₂ atmosphere. shokubai.orgresearchgate.net While early methods often relied on expensive cesium salts, recent research has focused on developing more economical systems using potassium/cesium blends. researchgate.net

Another approach involves the direct carboxylation of the furan ring using strong bases like lithium diisopropylamide (LDA) to generate a nucleophilic furan species that can then react with CO₂. arkat-usa.orgumich.edu This method has been successfully applied to the synthesis of FDCA from furan-2-carboxylic acid, demonstrating the potential for direct C-H functionalization with CO₂. arkat-usa.orgumich.edu

Environmentally Benign Catalytic Systems in Furan Chemistry

The development of green and sustainable catalytic pathways for the production of furan derivatives is a key focus in modern chemistry, aiming to replace traditional methods that often rely on harsh conditions and hazardous reagents. frontiersin.orgcatalysis-summit.com The inherent sensitivity of the furan ring to strong acids, oxidants, and high temperatures necessitates the development of milder and more selective catalytic systems. nih.gov

Several classes of environmentally benign catalysts have shown promise in furan chemistry. These include:

Non-Noble Metal Catalysts: To circumvent the high cost of noble metals, non-noble metals like iron, cobalt, nickel, and copper are being explored for their catalytic activity in upgrading furan derivatives. nih.gov For instance, Ni-MgO catalysts have been effectively used in the gas-phase decarbonylation of furfural (B47365) to produce furan. acs.org However, metal leaching remains a challenge to be addressed with these systems. nih.gov

Zeolites: These crystalline aluminosilicates offer high thermal and chemical stability and possess Brønsted acidity, making them effective catalysts for converting biomass into platform molecules. nih.gov Mesoporous zeolites, in particular, provide better diffusion for larger reactants. nih.gov

Polyoxometalates (POMs): POMs are unique metal-oxo clusters with tunable Brønsted or Lewis acidity and redox properties, making them versatile heterogeneous catalysts. nih.gov

Ionic Liquids (ILs): Acidic functionalized ionic liquids can act as both solvents and catalysts in the dehydration of carbohydrates to form valuable furan precursors like 5-hydroxymethylfurfural (HMF). frontiersin.orgnih.gov While their potential is significant, challenges in their synthesis and recovery need to be overcome for broader industrial application. frontiersin.orgnih.gov

Enzymatic Catalysis: Biocatalytic routes, such as the use of HMF oxidase for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), offer a green alternative to chemical oxidation. acs.org Enzymatic polymerizations are also being explored for the clean and energy-efficient synthesis of furan-based polyesters and polyamides. acs.org

The following table summarizes various environmentally benign catalytic systems investigated for the synthesis and transformation of furan derivatives.

| Catalyst Type | Precursor/Substrate | Product | Key Findings | Reference |

| Ni-MgO | Furfural | Furan | High conversion and yield at relatively low temperatures. | acs.org |

| Acidic Ionic Liquids | Carbohydrates (C5/C6 sugars) | HMF, Furfural | Act as both solvent and catalyst, though recovery needs improvement. | frontiersin.orgnih.gov |

| HMF Oxidase | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Biocatalytic oxidation offers a green pathway. | acs.org |

| Montmorillonite K-10 clay immobilized molybdenum acetylacetonate (B107027) complex | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid | Aerobic oxidation under green conditions. | dntb.gov.ua |

| Cobalt-based MOF in Deep Eutectic Solvents | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid | Novel catalytic system for selective oxidation. | dntb.gov.ua |

Novel Coupling and Radical-Mediated Synthetic Methods

Recent advancements in synthetic organic chemistry have introduced novel coupling and radical-mediated reactions that offer new avenues for the functionalization of furan rings, including the synthesis of carboxylic acid derivatives.

C-H Activation and Functionalization:

Direct C-H functionalization is a powerful tool for modifying the furan core, avoiding the need for pre-functionalized starting materials. nih.govacs.org However, the stability of the furan ring presents a challenge, often requiring harsh reaction conditions. nih.gov Research has focused on developing milder catalytic methods. For example, dirhenium complexes have been shown to activate C-H bonds at various positions on the furan ring, leading to the formation of (σ + π)-coordinated furyl ligands. acs.orgnih.gov This approach has been demonstrated for both furan and 2,5-dimethylfuran. acs.orgnih.gov Manganese(I)-catalyzed C-H activation has also emerged as a selective method for the alkenylation of heteroarenes, including furans. acs.org

Carboxylation Reactions:

The direct introduction of a carboxylic acid group onto the furan ring is a highly desirable transformation. One notable method is the carbonate-promoted C-H carboxylation of 2-furoic acid with carbon dioxide to produce 2,5-furandicarboxylic acid (FDCA). rsc.org This solvent-free reaction, particularly effective with potassium and cesium carbonate blends, offers a scalable route from a biomass-derived feedstock. rsc.org Another approach involves the reaction of furan-2-carboxylic acid with lithium diisopropylamide (LDA) followed by quenching with carbon dioxide, yielding FDCA regioselectively. arkat-usa.orgresearchgate.net Electrochemical carboxylation of furfural derivatives using carbon dioxide also presents a promising and environmentally friendly alternative for FDCA synthesis. acs.org

Decarboxylative Coupling:

Decarboxylative cross-coupling reactions have gained prominence as a green synthetic strategy, utilizing readily available carboxylic acids and releasing carbon dioxide as the primary byproduct. nih.gov This methodology has been successfully applied to furan derivatives. For instance, palladium-catalyzed double decarboxylative cross-coupling of 2,5-furandicarboxylic acid with aryl halides has been developed to produce 2,5-diaryl furans. researchgate.net

Radical-Mediated Synthesis:

Radical-based transformations offer unique reactivity for the synthesis of complex molecules. Photoredox catalysis, for example, can generate radical intermediates from substrates under mild conditions, enabling various coupling reactions. youtube.com While specific examples for this compound are not detailed in the provided context, the general principles of radical-mediated C-H functionalization and coupling reactions are applicable to furan chemistry.

The table below highlights some of the novel synthetic methods for the functionalization of furans.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Key Findings | Reference |

| C-H Activation | Furan | Re₂(CO)₈(μ-C₆H₅)(μ-H) | (σ + π)-coordinated furyl dirhenium complexes | Activation of C-H bonds at positions 2, 3, and 5. | acs.orgnih.gov |

| C-H Carboxylation | 2-Furoic acid | K₂CO₃/Cs₂CO₃, CO₂ | 2,5-Furandicarboxylic acid (FDCA) | Scalable, solvent-free route. | rsc.org |

| C-H Carboxylation | Furan-2-carboxylic acid | LDA, CO₂ | 2,5-Furandicarboxylic acid (FDCA) | Regioselective synthesis. | arkat-usa.orgresearchgate.net |

| Electrochemical Carboxylation | Furfural derivative | CO₂, Sacrificial anode (e.g., Al, Sn, Zn) | 2,5-Furandicarboxylic acid (FDCA) | Environmentally friendly electrochemical process. | acs.org |

| Decarboxylative Cross-Coupling | 2,5-Furandicarboxylic acid | Aryl halides, Palladium catalyst | 2,5-Diaryl furans | Good to excellent yields for various aryl halides. | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Ethoxyfuran 2 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms in Furan (B31954) Carboxylic Acid Derivatives

The carboxylic acid group of 5-ethoxyfuran-2-carboxylic acid is a primary site for nucleophilic acyl substitution. These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.edupressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group.

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Formation of Acid Chlorides: Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form highly reactive acid chlorides. libretexts.orgyoutube.com This transformation is crucial as acid chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives. vanderbilt.edu The reaction with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. libretexts.org This reaction, known as Fischer esterification, is an equilibrium process. Acid catalysis is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating attack by the weakly nucleophilic alcohol. libretexts.orglibretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgkhanacademy.org To overcome this, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. youtube.comkhanacademy.org DCC activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine to yield the corresponding amide. khanacademy.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid Chlorides > Acid Anhydrides > Esters > Amides. vanderbilt.edulibretexts.org This order is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. pressbooks.publibretexts.org

Electrophilic Aromatic Substitution on the Furan Ring System

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The substituents on the ring, the electron-donating ethoxy group (-OEt) and the electron-withdrawing carboxylic acid group (-COOH), dictate the position and rate of these reactions.

Directing Effects: The ethoxy group is an activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group is a deactivating, meta-director because it withdraws electron density from the ring. numberanalytics.com In this compound, the positions ortho and para to the activating ethoxy group are C4 and C2, respectively. The positions meta to the deactivating carboxylic acid group are C4. Therefore, electrophilic attack is most likely to occur at the C4 position, which is activated by the ethoxy group and is also the meta position relative to the carboxyl group.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: This involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. fiveable.meyoutube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) typically requires a Lewis acid catalyst like FeX₃. uci.edu

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid. fiveable.me

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. However, Friedel-Crafts reactions are often not successful on rings substituted with strongly deactivating groups like -COOH. uci.edu

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich furan ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comnumberanalytics.com Subsequent loss of a proton from the site of attack restores the aromaticity of the ring. youtube.comuci.edu

Oxidative and Reductive Transformations of this compound

The furan ring and the carboxylic acid group can undergo both oxidation and reduction under specific conditions.

Oxidation:

The furan ring is susceptible to oxidation, which can lead to ring-opening products. The oxidation of furans can be achieved using various oxidizing agents. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related compound, can yield 5-formylfuran-2-carboxylic acid (FFCA) and subsequently furan-2,5-dicarboxylic acid (FDCA). tue.nl This suggests that the formyl group, and by extension the ethoxy group, can influence the oxidation pathway. The photochemical oxidation of furans, particularly in the presence of singlet oxygen, is a known transformation that can lead to various oxidized products. nih.govnih.gov

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). youtube.com

The furan ring can also be reduced. Catalytic hydrogenation of furan-2-carboxylic acids over palladium catalysts can lead to the corresponding tetrahydrofuran-2-carboxylic acid. researchgate.net Under different conditions, hydrogenolysis of the C-O bonds in the furan ring can occur, leading to ring-opened products like hydroxy acids or dicarboxylic acids. researchgate.net

Mechanistic Studies of Photochemical Reactions Involving Furan Carboxylic Acids

Furan derivatives can participate in a variety of photochemical reactions. These reactions are often initiated by the absorption of UV light, leading to an excited state with altered reactivity.

Photoisomerization: Theoretical studies on model furan systems suggest that upon photoexcitation to a triplet state, furans can undergo isomerization to form cyclopropene (B1174273) derivatives and carbon monoxide. acs.org

Photocycloaddition: Furan can undergo photochemical cycloaddition reactions with other unsaturated molecules. For example, the irradiation of furan-benzene mixtures can lead to the formation of various cycloadducts. rsc.org

Photooxidation: As mentioned earlier, the photosensitized oxidation of furans using singlet oxygen is a well-studied process. nih.govnih.gov This reaction proceeds through a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide intermediate which can then be converted to other products.

Photocarboxylation: While not specific to furan carboxylic acids, there are photochemical methods for the carboxylation of C-H bonds using CO₂. acs.org These reactions often proceed via photoredox catalysis.

The specific photochemical behavior of this compound would be influenced by the electronic effects of both the ethoxy and carboxylic acid substituents on the stability and reactivity of the excited states and intermediates involved.

Structure Activity Relationship Sar and Conformational Studies of 5 Ethoxyfuran 2 Carboxylic Acid Derivatives

Structure-Activity Relationships in Biologically Active Furan (B31954) Carboxylic Acid Analogues

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For furan-2-carboxylic acid derivatives, SAR studies have been pivotal in identifying potent bioactive agents.

Research into 5-aryl-furan-2-carboxamide derivatives as potential urotensin-II (UT) receptor antagonists has shown that the substituent at the C-5 position of the furan ring is critical for activity. A systematic investigation revealed that modifying the aryl group at this position significantly impacts the compound's potency. For instance, the introduction of a 3,4-difluorophenyl group at C-5 led to a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This particular analogue also demonstrated good metabolic stability and a favorable pharmacokinetic profile. nih.gov

Similarly, derivatives of 5-nitro-furan-2-carboxylic acid have been identified as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov Screening of a large compound library pinpointed a novel inhibitory structure characterized by a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety. nih.gov Specific derivatives, such as those with an adamantanyl or a substituted thiazolyl-tetrahydrofuranylmethyl-carbamoyl-methyl ester group, effectively blocked HIV-1 RNase H activity with IC₅₀ values in the micromolar range. nih.gov These findings underscore that the ester portion of the molecule plays a crucial role in the inhibitory action.

In the realm of metabolic diseases, a phenotypic screening for inhibitors of gluconeogenesis led to the discovery of a furan-2-carboxylic acid derivative, SL010110, as a promising agent for type 2 diabetes. nih.gov Subsequent SAR studies on this lead compound resulted in the development of derivative 10v , which showed improved anti-gluconeogenesis potency and better in vivo efficacy in reducing blood glucose levels in mouse models. nih.gov

Table 1: Biological Activity of Furan-2-Carboxylic Acid Analogues

| Compound/Derivative Class | Target | Key Structural Feature | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-(3,4-difluorophenyl)furan-2-carboxamide derivative | Urotensin-II (UT) Receptor | 3,4-difluorophenyl group at C-5 | 6 nM | nih.gov |

| 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester | HIV-1 RNase H | Adamantanyl carbamoylmethyl ester | 3-30 µM | nih.gov |

| 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester | HIV-1 RNase H | Substituted thiazolyl carbamoylmethyl ester | 3-30 µM | nih.gov |

| Furan-2-carboxylic acid derivative (10v) | Gluconeogenesis Inhibition | Optimized derivative from hit SL010110 | Improved potency over lead | nih.gov |

Stereochemical Considerations and Chiral Synthesis of Related Furan Derivatives

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in the biological activity of many organic molecules. Chiral furan derivatives, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological profiles. Therefore, the ability to synthesize stereochemically pure furan derivatives is of significant interest.

Chemoenzymatic synthesis represents a powerful strategy for producing chiral furan derivatives that can serve as building blocks for optically active structures. acs.org This approach combines the versatility of chemical synthesis with the high stereoselectivity of enzymatic reactions.

The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds is another area of active research. nih.gov These rigid chiral scaffolds have been synthesized in their enantiopure forms, and their unique photophysical properties, such as circularly polarized luminescence, have been demonstrated. nih.gov The optical resolution of these complex molecules can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC), often facilitated by the strategic incorporation of functional groups like hydroxyls. nih.gov The synthesis of these compounds often involves multiple steps, starting from simpler precursors and building up the complex, stereodefined architecture. nih.gov

Polymorphism and Solid-State Structure Analysis of Furan Carboxylic Acid Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical and materials science industries.

The solid-state structures of furan carboxylic acid derivatives are often determined using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. For example, the crystal structure of 3,4-furandicarboxylic acid has been determined, elucidating its molecular geometry and intermolecular interactions. acs.org Similarly, the crystal structures of derivatives of benzo[b]furan carboxylic acids have been solved, providing insights that can be correlated with their observed cytotoxic activities. nih.gov

The study of polymorphism is also relevant to polymers derived from furan dicarboxylic acids. For instance, poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) derived from 2,5-furandicarboxylic acid (FDCA), can exhibit different crystalline forms, which affects its material properties such as thermal stability and barrier performance. mdpi.com The tendency of these polymers to crystallize can be influenced by the isomeric position of the carboxylic acid groups on the furan ring. rsc.org

Design and Synthesis of Functionalized 5-Ethoxyfuran-2-carboxylic Acid Analogues

The design and synthesis of functionalized analogues of this compound are driven by the need to create new molecules with enhanced or specific properties. This involves the strategic introduction of various functional groups onto the furan-2-carboxylic acid scaffold.

The synthesis of these analogues often begins with readily available bio-based platform chemicals like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF can be oxidized to form key intermediates such as 5-formylfuran-2-carboxylic acid (FFCA) or 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), which can then be further modified. nih.gov

A variety of synthetic methods are employed to create diverse furan derivatives. organic-chemistry.org For example, a convenient two-step synthesis for 5-fluorofuran-2-carboxylic acid has been developed, involving the fluorodenitration of a benzyl (B1604629) 5-nitrofuran-2-carboxylate intermediate, followed by hydrogenolysis. researchgate.net The interconversion of carboxylic acid derivatives is a cornerstone of organic synthesis. youtube.comyoutube.com A carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with various nucleophiles to form esters, amides, or acid anhydrides. youtube.comyoutube.com

Table 2: Selected Synthetic Reactions for Furan-2-Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid | SOCl₂ or PCl₅ | Furan-2-carbonyl chloride | youtube.com |

| Furan-2-carbonyl chloride | Alcohol (R-OH) | Furan-2-carboxylate ester | youtube.com |

| Furan-2-carbonyl chloride | Amine (R-NH₂) | Furan-2-carboxamide | youtube.com |

| Benzyl 5-nitrofuran-2-carboxylate | 1. KF, Ph₄PBr; 2. H₂, Pd/C | 5-Fluorofuran-2-carboxylic acid | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Oxidizing agents | 2,5-Furandicarboxylic acid (FDCA) | nih.gov |

The synthesis of esters from 2,5-furandicarboxylic acid with various alcohols has also been explored to create potential bio-based plasticizers. researchgate.net These synthetic strategies provide a versatile toolbox for creating a wide array of functionalized analogues of this compound, each with the potential for unique applications.

Advanced Spectroscopic Characterization and Computational Investigations of 5 Ethoxyfuran 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For 5-Ethoxyfuran-2-carboxylic acid, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the furan (B31954) ring protons, and the carboxylic acid proton. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The furan ring protons, being part of an aromatic system, would likely resonate in the range of 6.5-7.5 ppm. The ethoxy group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the furan ring would resonate in the aromatic region, with the carbon bearing the ethoxy group and the carbon bearing the carboxylic acid group showing distinct shifts due to the electronic effects of these substituents. The methylene and methyl carbons of the ethoxy group will appear in the upfield region of the spectrum.

A predicted ¹H NMR data table for this compound, based on known shifts for similar furan derivatives such as 5-(4-Nitrophenyl)furan-2-carboxylic acid mdpi.com, is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Furan-H3 | ~7.3 | doublet | ~3.5 |

| Furan-H4 | ~6.9 | doublet | ~3.5 |

| Ethoxy (-OCH₂CH₃) | ~4.2 | quartet | ~7.0 |

| Ethoxy (-OCH₂CH₃) | ~1.4 | triplet | ~7.0 |

Mass Spectrometry Techniques (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₈O₄), the exact mass can be calculated and compared with the experimentally determined value.

Predicted HRMS data for adducts of the closely related 5-ethylfuran-2-carboxylic acid and 5-(ethoxymethyl)furan-2-carboxylic acid suggest that the molecular ion peak [M]⁺ and common adducts like [M+H]⁺ and [M+Na]⁺ would be observable. uni.luuni.lu The fragmentation pattern in electron ionization (EI) mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com

Below is a table of predicted m/z values for this compound and its potential fragments and adducts.

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₇H₈O₄ | 156.0423 |

| [M+H]⁺ | C₇H₉O₄ | 157.0495 |

| [M+Na]⁺ | C₇H₈O₄Na | 179.0315 |

| [M-OH]⁺ | C₇H₇O₃ | 139.0390 |

| [M-COOH]⁺ | C₆H₇O₂ | 111.0441 |

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, the most characteristic vibrations would be associated with the carboxylic acid and the furan ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid dimer usually appears as a strong band around 1710 cm⁻¹. libretexts.org The furan ring will exhibit characteristic C-H and C=C stretching vibrations, as well as ring breathing modes. The C-O-C stretching of the ether linkage in the ethoxy group would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the furan ring are often strong in Raman spectra, providing a characteristic fingerprint for the heterocyclic core.

A table of expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 (very broad) | Weak |

| C-H stretch (Aromatic/Furan) | ~3100 | Strong |

| C-H stretch (Aliphatic/Ethoxy) | 2850-3000 | Strong |

| C=O stretch (Carboxylic Acid) | ~1710 (strong) | Moderate |

| C=C stretch (Furan Ring) | 1500-1600 | Strong |

| C-O-C stretch (Ether) | 1000-1200 | Moderate |

Electronic Absorption and Emission Spectroscopy (Photophysical Properties)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Furan itself has a π → π* transition around 200 nm. The presence of the carboxylic acid and ethoxy substituents on the furan ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum. Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often too low for practical use in standard UV-Vis spectroscopy. libretexts.org However, the conjugated system of the furan ring will likely shift the absorption to a more accessible wavelength. For comparison, 2-furoic acid exhibits transparency in the 200–2000 nm wavelength region. wikipedia.org

The photophysical properties, including fluorescence, would depend on the extent of conjugation and the rigidity of the molecule. While simple furans are not strongly fluorescent, the extended conjugation in this derivative might lead to observable emission upon excitation at the appropriate wavelength.

| Property | Predicted Value/Range |

| λmax (UV-Vis) | 220 - 280 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 L mol⁻¹ cm⁻¹ |

| Emission Wavelength | Potentially in the near-UV or blue region |

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in public databases, the structure of the related compound 5-(hydroxymethyl)furan-2-carboxylic acid has been determined. nih.gov

Based on this related structure, it is expected that the furan ring in this compound would be essentially planar. The carboxylic acid group would likely be nearly coplanar with the furan ring to maximize conjugation. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov These dimers can then pack into more complex supramolecular architectures.

Quantum Chemical Calculations (DFT) for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties and exploring reaction mechanisms. nih.govresearchgate.net For this compound, DFT calculations could be used to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts, which can then be compared with experimental data.

Furthermore, DFT can be used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Calculations on related furan derivatives provide a basis for what to expect. researchgate.net

| Calculated Property | Predicted Outcome |

| Optimized Geometry | Planar furan ring with the carboxylic acid group nearly coplanar. |

| Calculated Vibrational Frequencies | In good agreement with experimental IR and Raman data after scaling. |

| Calculated NMR Shifts | Correlate well with experimental chemical shifts. |

| HOMO-LUMO Energy Gap | Indicative of a moderately reactive molecule. |

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

Computational modeling, particularly using methods that can accurately describe non-covalent interactions, is invaluable for understanding the supramolecular chemistry of this compound. As mentioned, the primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups. nih.govmdpi.com

Molecular dynamics simulations and quantum chemical calculations on dimers and larger clusters can provide insights into the strength and geometry of these hydrogen bonds. These models can also explore other potential intermolecular interactions, such as C-H···O contacts involving the ethoxy group and the furan ring, which can influence the crystal packing and physical properties of the compound.

Future Research Directions and Translational Opportunities for 5 Ethoxyfuran 2 Carboxylic Acid

Innovations in Scalable and Sustainable Synthesis

The viability of any chemical compound for widespread application hinges on the development of efficient, scalable, and sustainable synthetic methodologies. For 5-ethoxyfuran-2-carboxylic acid, future research will likely focus on moving beyond traditional laboratory-scale syntheses to more industrially applicable processes.

One promising approach is the adaptation of carbonate-promoted C-H carboxylation, which has been successfully applied to produce furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2. rsc.orgresearchgate.net This method is advantageous as it utilizes furfural (B47365), a readily available feedstock from non-edible lignocellulosic biomass, as a starting point. rsc.orgresearchgate.net Future work could explore the regioselective ethoxylation of a suitable furan (B31954) precursor followed by a similar carboxylation strategy. Key to scalability will be the optimization of reaction conditions, such as the use of potassium/caesium cation blends and the efficient removal of water byproducts to suppress decomposition. rsc.org

Furthermore, electrochemical synthesis presents a green alternative for the production of furan derivatives. acs.org An integrated electrochemical-chemical approach, where CO2 is inserted via electrochemical carboxylation, could offer a pathway with reduced carbon emissions compared to traditional chemical methods that generate significant CO2 during neutralization. acs.org Research into the electrochemical ethoxylation and carboxylation of furan precursors could pave the way for a more sustainable production pipeline for this compound.

Table 1: Comparison of Potential Synthesis Strategies

| Synthesis Strategy | Precursors | Potential Advantages | Key Research Challenges |

| Carbonate-Promoted C-H Carboxylation | Furfural-derived 2-furoic acid, Ethanol, CO2 | Utilizes renewable biomass feedstock, avoids late-stage oxidation. rsc.orgresearchgate.net | Regioselectivity of ethoxylation, optimization of catalyst and reaction conditions for scalability. rsc.org |

| Electrochemical Synthesis | Furan derivative, CO2, Ethanol | Reduced carbon footprint, milder reaction conditions. acs.org | Catalyst development for selective functionalization, process optimization for industrial scale. acs.org |

| Enzymatic Synthesis | Furan platform chemicals | High selectivity, environmentally benign conditions. rsc.org | Enzyme discovery and engineering for specific ethoxylation and carboxylation reactions. |

Exploration of Novel Biological Targets and Therapeutic Modalities

Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com This suggests that this compound and its derivatives could be valuable scaffolds for drug discovery.

Phenotypic screening has proven effective in identifying furan-2-carboxylic acid derivatives with therapeutic potential, such as those that ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis. nih.gov A similar screening approach could be employed for this compound to uncover its potential in treating metabolic diseases.

The furan nucleus is a key component in several drugs and has been shown to interact with various biological targets. ijabbr.com For instance, certain furan derivatives act as selective inhibitors of human cathepsin K, a target for osteoporosis treatment. chemfaces.com Others have shown potent cytotoxic activity against cancer cell lines by inhibiting microtubule polymerization or targeting enzymes like METAP2. mdpi.comnih.gov Future research should investigate the interaction of this compound with these and other novel biological targets to identify its therapeutic potential. The introduction of the ethoxy group may influence the compound's lipophilicity and binding affinity, potentially leading to enhanced potency or selectivity. mdpi.com

Advanced Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, these techniques can accelerate the exploration of its potential applications.

Density Functional Theory (DFT) calculations can be used to determine the electronic and structural properties of the molecule, providing insights into its reactivity and stability. nih.gov Molecular docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors implicated in diseases like cancer and neurodegenerative disorders. nih.govnih.gov This in silico approach allows for the rapid screening of potential targets and the rational design of more potent and selective derivatives.

Predictive models, such as the PASS (Prediction of Activity Spectra for Substances) Online tool, can be used to forecast the biological activity spectrum of this compound based on its structure. mdpi.com These predictions can guide experimental validation and prioritize research efforts towards the most promising therapeutic areas.

Interdisciplinary Research in Materials Science and Bio-applications

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. Monomers like 2,5-furandicarboxylic acid (FDCA) are used to produce bio-based polyesters such as polyethylene (B3416737) furandicarboxylate (PEF), which exhibits superior barrier properties compared to PET. rsc.org The incorporation of this compound as a monomer or an additive in polymer synthesis could lead to novel materials with tailored properties.

The ethoxy group could influence the polymer's thermal stability, mechanical strength, and biodegradability. Research projects like the FURIOUS European project are actively investigating novel furan-based polymers for applications in packaging, automotive, and underwater environments. boku.ac.at Interdisciplinary collaborations between chemists, materials scientists, and engineers will be crucial to explore the potential of this compound in developing advanced materials.

Furthermore, furan derivatives are being explored for their use in liquid crystals and organic semiconducting materials. rsc.orgnih.gov The specific electronic properties of this compound could make it a candidate for these high-tech applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.